3,5,5-Trimethylhexan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H20O |
|---|---|
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3,5,5-trimethylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-7(8(2)10)6-9(3,4)5/h7-8,10H,6H2,1-5H3 |
InChI Key |
FSAGPRXMYKEFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Pathways for 3,5,5 Trimethylhexan 2 Ol
Direct Synthesis Approaches and Optimization Studies
Direct synthetic routes to 3,5,5-trimethylhexan-2-ol are not extensively documented in publicly available scientific literature. The structural complexity, featuring a sterically hindered secondary alcohol, presents challenges for single-step syntheses from simple starting materials. Research has predominantly focused on multi-step approaches, which offer greater control over the final molecular architecture.
Optimization studies for any potential direct synthesis would likely focus on reaction conditions such as temperature, pressure, catalyst choice, and solvent system to maximize yield and purity while minimizing the formation of byproducts. However, without established direct methods, such optimization studies remain hypothetical.
Indirect Synthesis via Precursor Chemical Transformation
A more practical and controllable approach to the synthesis of this compound involves the transformation of a suitable precursor chemical. A logical precursor is the corresponding ketone, 3,5,5-trimethylhexan-2-one. This indirect pathway can be conceptualized as a two-stage process: the synthesis of the ketone precursor followed by its reduction to the desired secondary alcohol.
Synthesis of 3,5,5-Trimethylhexan-2-one:
One plausible method for the synthesis of 3,5,5-trimethylhexan-2-one is the acylation of a suitable Grignard reagent. For instance, the reaction of isopentylmagnesium bromide with acetyl chloride could yield the target ketone. The Grignard reagent, a potent nucleophile, would attack the electrophilic carbonyl carbon of the acetyl chloride.
| Reactant 1 | Reactant 2 | Product |
| Isopentylmagnesium bromide | Acetyl chloride | 3,5,5-Trimethylhexan-2-one |
Reduction of 3,5,5-Trimethylhexan-2-one:
Once the precursor ketone is obtained, it can be reduced to this compound. Standard metal hydride reducing agents are effective for this transformation. openochem.orgchemistnotes.com The choice of reducing agent can influence the reaction conditions and selectivity.
Commonly used reducing agents for ketones include:
Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent that is selective for aldehydes and ketones. openochem.org
Lithium aluminum hydride (LiAlH₄): A much stronger and more reactive reducing agent. openochem.orgchemistnotes.com
The general reaction for the reduction is as follows:
The reaction is typically carried out in a suitable solvent, such as an alcohol for NaBH₄ or an ether for LiAlH₄, followed by an aqueous or acidic workup to protonate the resulting alkoxide and yield the final alcohol.
Stereoselective Synthesis Investigations and Enantiomeric Control
The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. Therefore, the synthesis of enantiomerically pure or enriched forms of this alcohol is a significant challenge. Stereoselective synthesis aims to control the formation of a specific stereoisomer.
Chiral Reducing Agents:
Modified metal hydride reagents, where one or more hydrides are replaced by a chiral ligand, can be employed. These reagents create a chiral environment around the hydride, leading to a preferential attack on one of the two faces of the ketone.
Catalytic Asymmetric Reduction:
A more atom-economical approach is the use of a chiral catalyst in conjunction with a non-chiral reducing agent. Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of ketones. organic-chemistry.orgtandfonline.comjst.go.jp These reactions typically involve a transition metal catalyst (e.g., ruthenium, rhodium, iridium) complexed with a chiral ligand. tandfonline.comjst.go.jpnih.gov
| Catalyst Type | Description |
| Chiral Oxazaborolidines (CBS Catalysts) | These catalysts, used with borane (B79455) as the reducing agent, are highly effective for the enantioselective reduction of a wide range of ketones. youtube.com |
| Chiral Ruthenium-Diamine-Diphosphine Complexes | These catalysts are known for their high activity and enantioselectivity in the hydrogenation of ketones. jst.go.jpnih.gov |
| Chiral Rhodium and Iridium Complexes | These are also employed in asymmetric hydrogenation and transfer hydrogenation reactions. |
The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
Catalytic Synthesis Innovations and Catalyst Design
Innovations in catalytic synthesis focus on developing more efficient, selective, and sustainable methods. For the synthesis of this compound, this primarily relates to the catalytic reduction of the ketone precursor.
Catalyst Design for Hindered Ketones:
The steric bulk of the 3,5,5-trimethylhexyl group in 3,5,5-trimethylhexan-2-one can pose a challenge for catalysis. The design of catalysts with appropriate steric and electronic properties is crucial for achieving high conversion and selectivity. For sterically hindered ketones, catalysts with a more open active site may be required to allow for substrate binding. nih.gov
Homogeneous vs. Heterogeneous Catalysis:
Homogeneous catalysts , which are soluble in the reaction medium, often exhibit high activity and selectivity. However, their separation from the product can be challenging.
Heterogeneous catalysts , which are in a different phase from the reactants, are more easily separated and recycled, offering advantages in terms of process sustainability.
Research in this area involves the development of novel ligands for homogeneous catalysts and the design of supported metal catalysts for heterogeneous systems that can effectively reduce hindered ketones.
Reaction Mechanism Elucidation in Synthesis Pathways
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new catalysts.
Mechanism of Grignard Reaction for Ketone Synthesis:
The synthesis of 3,5,5-trimethylhexan-2-one via the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the isopentylmagnesium bromide on the electrophilic carbonyl carbon of acetyl chloride. This is a classic example of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the ketone and a magnesium halide salt.
Mechanism of Ketone Reduction by Metal Hydrides:
The reduction of 3,5,5-trimethylhexan-2-one with metal hydrides like NaBH₄ or LiAlH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. chemistnotes.comucalgary.ca
The generally accepted mechanism involves:
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate.
Protonation: In a subsequent workup step, the alkoxide is protonated by a protic solvent (like water or an alcohol) to yield the final alcohol product. ucalgary.ca
The metal cation (Na⁺ or Li⁺) in the hydride reagent can coordinate to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon, thereby facilitating the hydride attack.
Mechanism of Asymmetric Catalytic Hydrogenation:
The mechanism of asymmetric hydrogenation of ketones is more complex and depends on the specific catalyst system used. For many ruthenium-based catalysts, a concerted, six-membered pericyclic transition state is proposed. acs.org In this transition state, a hydride from the metal and a proton from a coordinated ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively. The chiral ligands create a sterically defined environment that favors the approach of the ketone from one specific direction, leading to the formation of one enantiomer of the alcohol in excess.
Chemical Reactivity and Transformation Studies of 3,5,5 Trimethylhexan 2 Ol
Oxidation Reactions and Product Analysis
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones as the primary products. In the case of 3,5,5-trimethylhexan-2-ol, the presence of significant steric hindrance around the hydroxyl group necessitates the use of specific and often potent oxidizing agents to achieve efficient conversion to its corresponding ketone, 3,5,5-trimethylhexan-2-one.
Standard oxidizing agents like chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate in the presence of sulfuric acid (Jones reagent), are capable of oxidizing sterically hindered secondary alcohols. acs.org The reaction mechanism involves the formation of a chromate (B82759) ester followed by an E2-like elimination of the chromium species and a proton from the carbinol carbon.
Modern oxidation methods often employ nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in catalytic amounts with a stoichiometric co-oxidant. However, TEMPO itself is often inefficient for the oxidation of sterically hindered secondary alcohols. jst.go.jp To address this limitation, more reactive nitroxyl radical catalysts have been developed, including 2-azaadamantane (B3153908) N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO). jst.go.jp These catalysts have demonstrated high activity for the oxidation of a wide range of alcohols, including those with significant steric bulk. jst.go.jp Electrochemical methods, mediated by azabicyclo-N-oxyls, have also been shown to be effective for the oxidation of sterically hindered secondary alcohols into their corresponding ketones in high yields. researchgate.net
The primary product from the oxidation of this compound is 3,5,5-trimethylhexan-2-one. Further oxidation to cleave carbon-carbon bonds would require much harsher conditions and is not a typical outcome of standard oxidation reactions for secondary alcohols.
Table 1: Common Oxidizing Agents for Sterically Hindered Secondary Alcohols
| Oxidizing Agent/System | Typical Co-oxidant/Conditions | Product from this compound | General Applicability |
| Chromic Acid (e.g., Jones Reagent) | Sulfuric acid, acetone | 3,5,5-Trimethylhexan-2-one | Effective but produces toxic chromium waste. |
| TEMPO | Sodium hypochlorite (B82951) (NaOCl) | 3,5,5-Trimethylhexan-2-one | Often inefficient for sterically hindered alcohols. jst.go.jp |
| AZADO/ABNO | Sodium hypochlorite (NaOCl) or PhI(OAc)₂ | 3,5,5-Trimethylhexan-2-one | Highly active for sterically hindered alcohols. jst.go.jp |
| Electrochemical Oxidation | Mediated by Azabicyclo-N-oxyls | 3,5,5-Trimethylhexan-2-one | Efficient and environmentally friendly. researchgate.net |
| Burgess Reagent | Dimethyl sulfoxide (B87167) (DMSO) | 3,5,5-Trimethylhexan-2-one | Mild conditions, broad applicability. organic-chemistry.org |
Reduction Chemistry and Pathways
The direct reduction of an alcohol to its corresponding alkane is not a straightforward transformation and typically requires a two-step process. The hydroxyl group is a poor leaving group, and its direct displacement by a hydride ion is not feasible. Therefore, the reduction of this compound to 3,5,5-trimethylhexane would involve the conversion of the hydroxyl group into a better leaving group, followed by reduction.
A common strategy involves the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate (3,5,5-trimethylhex-2-yl tosylate) is an excellent leaving group. Subsequent treatment with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), would effect an Sₙ2 displacement of the tosylate group by a hydride ion, yielding the alkane 3,5,5-trimethylhexane.
Alternatively, the alcohol can be converted to an alkyl halide, which is then reduced to the alkane. For example, reaction with a phosphorus halide like PBr₃ could yield 2-bromo-3,5,5-trimethylhexane, which can then be reduced using various methods, including catalytic hydrogenation or reaction with a metal and acid.
Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound can be replaced by various other functional groups through nucleophilic substitution reactions. The mechanism of these reactions, either Sₙ1 or Sₙ2, is largely dependent on the reagents and reaction conditions.
Reaction with hydrogen halides (HX, where X = Cl, Br, I) typically proceeds via an Sₙ1 mechanism for secondary alcohols. libretexts.orgucalgary.calibretexts.org The reaction is acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (water). libretexts.orglibretexts.org The subsequent loss of water generates a secondary carbocation at the C2 position. This carbocation is then attacked by the halide ion to form the corresponding alkyl halide. The reactivity of hydrogen halides follows the order HI > HBr > HCl. ucalgary.calibretexts.org Due to the formation of a carbocation intermediate, rearrangements are possible. libretexts.org
For the conversion to alkyl chlorides and bromides without rearrangement, reagents that promote an Sₙ2 mechanism are often preferred. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is commonly used to synthesize alkyl chlorides. jove.com Similarly, phosphorus tribromide (PBr₃) is effective for preparing alkyl bromides. jove.com These reactions proceed with an inversion of stereochemistry if the carbinol carbon is a stereocenter. libretexts.org
Table 2: Reagents for Substitution at the Hydroxyl Group
| Reagent | Product with this compound | Mechanism | Notes |
| Concentrated HBr | 2-Bromo-3,5,5-trimethylhexane | Sₙ1 | Rearrangement products are possible. bccollege.ac.in |
| Concentrated HCl / ZnCl₂ (Lucas Reagent) | 2-Chloro-3,5,5-trimethylhexane | Sₙ1 | Reaction is slower than with tertiary alcohols. ucalgary.ca |
| Thionyl Chloride (SOCl₂) / Pyridine | 2-Chloro-3,5,5-trimethylhexane | Sₙ2 | Generally proceeds with inversion of configuration. jove.com |
| Phosphorus Tribromide (PBr₃) | 2-Bromo-3,5,5-trimethylhexane | Sₙ2 | Useful for converting primary and secondary alcohols. jove.com |
Elimination Reactions and Olefin Formation Pathways
The dehydration of this compound, an elimination reaction, results in the formation of alkenes. This transformation is typically catalyzed by strong acids, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat. scienceready.com.au
The reaction proceeds via an E1 mechanism for secondary alcohols. csueastbay.edu The initial step is the protonation of the hydroxyl group by the acid, forming a good leaving group (water). The departure of the water molecule leads to the formation of a secondary carbocation at the C2 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom (C1 or C3), leading to the formation of a double bond.
According to Zaitsev's rule, the major product of the elimination reaction will be the most substituted (and therefore most stable) alkene. scienceready.com.au In the case of this compound, proton abstraction from C3 would lead to the formation of 3,5,5-trimethylhex-2-ene (the more substituted alkene), which is expected to be the major product. Proton abstraction from C1 would yield 3,5,5-trimethylhex-1-ene (the less substituted alkene) as the minor product.
Due to the involvement of a carbocation intermediate, rearrangement reactions can compete with elimination, potentially leading to a mixture of isomeric alkenes.
Derivatization Studies and Functional Group Interconversions
The hydroxyl group of this compound allows for a variety of derivatization reactions, with esterification being one of the most common. The formation of esters can be challenging due to the steric hindrance around the secondary alcohol.
Direct Fischer esterification with a carboxylic acid under acidic conditions is often slow and inefficient for sterically hindered alcohols. More effective methods are typically employed. One such method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This method proceeds under mild conditions and is suitable for a wide range of alcohols, including those with significant steric bulk. rsc.org
Another approach involves the in-situ formation of highly reactive benzotriazole (B28993) esters from carboxylic acids, which then efficiently react with sterically hindered alcohols to form the desired ester product. researchgate.net The use of peptide coupling reagents like TBTU, TATU, or COMU has also been shown to be effective for the esterification of secondary alcohols under mild, room-temperature conditions. luxembourg-bio.com
These derivatization reactions are crucial for modifying the physical and chemical properties of the molecule, for instance, in the synthesis of potential fragrance compounds or other specialty chemicals.
Rearrangement Reactions and Structural Isomerization Processes
As mentioned in the sections on substitution and elimination, reactions involving carbocation intermediates can be accompanied by rearrangement processes. libretexts.org The secondary carbocation formed at the C2 position of the 3,5,5-trimethylhexane skeleton upon protonation and loss of water is susceptible to rearrangement to a more stable carbocation.
A potential rearrangement pathway involves a 1,2-hydride shift from the C3 carbon to the C2 carbon. This would transform the initial secondary carbocation into a more stable tertiary carbocation at the C3 position. This rearranged carbocation could then be trapped by a nucleophile in a substitution reaction or lose a proton in an elimination reaction, leading to products with a different carbon skeleton than expected from the direct reaction at C2.
Another possibility, though perhaps less likely than a hydride shift, is a 1,2-methyl shift. The neopentyl-like structure at the C5 position is generally stable, but under forcing conditions, rearrangements involving this part of the molecule cannot be entirely ruled out. The propensity for such rearrangements is a key consideration in designing synthetic routes involving this compound, especially under conditions that favor carbocation formation. msu.edu
Spectroscopic Characterization and Structural Elucidation of 3,5,5 Trimethylhexan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
No experimental or reliably predicted ¹H NMR spectra for 3,5,5-trimethylhexan-2-ol are available in the public domain. For a molecule with its structure, one would anticipate a complex spectrum. The proton attached to the carbon bearing the hydroxyl group (C2) would likely appear as a multiplet, with its chemical shift influenced by solvent and concentration. The various methyl and methylene (B1212753) protons would exhibit distinct signals, with their multiplicities determined by the number of adjacent protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Similar to ¹H NMR, there is no available experimental or predicted ¹³C NMR data for this compound. A hypothetical ¹³C NMR spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming they are all chemically non-equivalent. The chemical shift of the carbon atom bonded to the hydroxyl group (C2) would be in the typical range for secondary alcohols.
Two-Dimensional (2D) NMR Techniques for Structural Confirmation
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structural assignment of complex molecules. A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity through the carbon skeleton. An HSQC experiment would show correlations between each proton and the carbon atom to which it is directly attached. While these techniques would be essential for the definitive structural elucidation of this compound, no such studies have been published or made available in public databases.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
There is no specific GC-MS data available for this compound. In a typical GC-MS analysis, the compound would first be separated from a mixture by gas chromatography, and then the eluted compound would be ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern would be characteristic of a secondary alcohol and would likely involve the loss of water, as well as cleavage adjacent to the alcohol group and at the branched points of the alkyl chain.
For comparison, predicted GC-MS data for the isomeric compound 3,5,5-trimethylhexan-1-ol (B147576) is available in the Human Metabolome Database (HMDB).
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
No LC-MS data has been found for this compound. LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) would influence the appearance of the mass spectrum, with "softer" ionization techniques often yielding a more prominent molecular ion peak.
Predicted LC-MS/MS data for the isomer 3,5,5-trimethylhexan-1-ol is available in some databases, which can provide an indication of the types of fragmentation that might be expected.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the types of chemical bonds present. The IR spectrum of this compound is characterized by several key absorption bands that confirm its identity as a saturated secondary alcohol.
The most prominent feature is a strong, broad absorption band in the region of 3200–3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of an alcohol. The broadening of this peak is due to intermolecular hydrogen bonding between alcohol molecules. Another key set of absorptions appears in the 2850–3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the alkane backbone and methyl groups.
The position of the C-O stretching vibration is particularly useful for distinguishing between isomers of alcohols. For a secondary alcohol like this compound, this bond typically absorbs in the region of 1125–1085 cm⁻¹ . This is distinct from its primary alcohol isomer, 3,5,5-trimethylhexan-1-ol, whose C-O stretch appears at a lower wavenumber, generally between 1075 and 1025 cm⁻¹. nist.gov Finally, the spectrum contains various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹), which are unique to the molecule's specific structure.
Table 1: Characteristic IR Absorption Bands for this compound This table is based on established correlation charts for functional groups as specific experimental data for this compound is not publicly available.
| Frequency Range (cm⁻¹) | Bond Vibration | Intensity | Functional Group |
| 3600 - 3200 | O-H Stretch | Strong, Broad | Alcohol |
| 2960 - 2850 | C-H Stretch | Strong | Alkane (CH₃, CH₂, CH) |
| 1470 - 1450 | C-H Bend | Medium | Alkane (CH₂) |
| 1385 - 1365 | C-H Bend | Medium | Gem-dimethyl & t-butyl |
| 1125 - 1085 | C-O Stretch | Strong | Secondary Alcohol |
Advanced Spectroscopic Techniques for Isomeric and Stereoisomeric Differentiation
While IR spectroscopy is excellent for identifying functional groups, it is often insufficient for distinguishing between complex isomers. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for complete structural elucidation and for differentiating between isomers and stereoisomers.
Isomeric Differentiation
Structural isomers of this compound, such as 3,5,5-trimethylhexan-1-ol or 2,3,5-trimethylhexan-2-ol, have the same molecular formula (C₉H₂₀O) but different atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for differentiating structural isomers. Each unique hydrogen or carbon atom in a molecule produces a distinct signal (or resonance) in the NMR spectrum. The chemical shift, integration (for ¹H), and splitting pattern of these signals provide detailed information about the local electronic environment and connectivity.
For this compound, one would expect a distinct set of signals corresponding to its unique structure, which differs significantly from its primary alcohol isomer, 3,5,5-trimethylhexan-1-ol. chemicalbook.com For instance, the proton on the carbon bearing the hydroxyl group (H-2) in this compound would appear as a multiplet around 3.5-4.0 ppm, whereas the two protons on the hydroxyl-bearing carbon in the -1-ol isomer (H-1) would appear as a different multiplet around 3.6-3.7 ppm. chemicalbook.com Similarly, the ¹³C NMR would show nine distinct signals for this compound, with the carbon attached to the hydroxyl group (C-2) resonating at approximately 65-75 ppm, a value characteristic of a secondary alcohol.
Mass Spectrometry (MS): In mass spectrometry, molecules are ionized and fragmented. While structural isomers have the same molecular weight and thus the same molecular ion peak (M⁺), their fragmentation patterns are often different. The fragmentation of this compound would be dominated by cleavage alpha to the hydroxyl group, leading to the formation of stable carbocations. This pattern would differ from other isomers, such as 2,3,5-trimethylhexan-2-ol, which has been identified by its unique mass spectrum in metabolic studies. asm.org
Table 2: Predicted ¹H NMR Data for this compound Predictions are based on standard chemical shift values and coupling principles.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Variable (1-5) | Singlet, broad | 1H |
| H-2 | 3.5 - 4.0 | Multiplet | 1H |
| H-3 | 1.5 - 1.8 | Multiplet | 1H |
| H-4 | 1.1 - 1.4 | Multiplet | 2H |
| H-6 | 0.8 - 1.0 | Doublet | 3H |
| C(1)-H₃ | 1.1 - 1.3 | Doublet | 3H |
| C(5)-CH₃ | 0.8 - 1.0 | Singlet | 9H |
Stereoisomeric Differentiation
This compound possesses two chiral centers at positions C-2 and C-3. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. Any other combination represents a pair of diastereomers.
NMR of Diastereomers: Diastereomers have different physical properties and can be distinguished by standard NMR spectroscopy. A mixture of diastereomers, for example, would show two distinct sets of peaks in both the ¹H and ¹³C NMR spectra.
NMR of Enantiomers: Enantiomers, however, have identical spectroscopic properties under achiral conditions. To differentiate them using NMR, a chiral resolving agent or a chiral solvent must be added to the sample. This creates a transient diastereomeric interaction, making the NMR spectra of the two enantiomers non-equivalent and thus distinguishable.
Chiral Chromatography: The most common and effective method for separating and identifying all four stereoisomers is gas chromatography using a chiral stationary phase (chiral GC). researchgate.net In this technique, the different stereoisomers interact differently with the chiral environment of the column, causing them to elute at different times. This allows for both the qualitative identification and quantitative analysis of each stereoisomer in a mixture. researchgate.net
Computational Chemistry and Molecular Modeling of 3,5,5 Trimethylhexan 2 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of 3,5,5-trimethylhexan-2-ol. nih.govnorthwestern.edu These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and molecular orbitals. northwestern.edulsu.edu Density Functional Theory (DFT) is a commonly employed method for such calculations, balancing computational cost with accuracy. mdpi.com
The electronic structure of this compound can be characterized by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A larger gap generally implies greater stability.
For this compound, the HOMO is expected to be localized around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the carbon backbone. The energies of these orbitals and the resulting HOMO-LUMO gap can be calculated using various DFT functionals and basis sets.
Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: The data in this table is illustrative and represents typical values for a molecule of this type. Actual values would be obtained from specific quantum chemical calculations.
Conformational Analysis and Energy Minima Studies
Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. chemrxiv.orgchemrxiv.orgresearchgate.netsemanticscholar.orgnih.gov The potential energy surface (PES) of the molecule is explored by systematically rotating the bonds and calculating the energy at each point. lsu.edu
The most stable conformers correspond to the energy minima on the PES. These low-energy conformations are the most likely to be populated at a given temperature. For this compound, the orientation of the hydroxyl group and the bulky trimethylhexyl group will significantly influence the conformational preferences, with steric hindrance playing a major role.
Computational methods, such as DFT, are used to optimize the geometry of different conformers and calculate their energies. researchgate.net The results of such studies can be used to understand the molecule's shape and how it might interact with other molecules.
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | 0.00 | 65.3 |
| 2 | 0.50 | 24.8 |
| 3 | 1.20 | 9.9 |
Note: This table presents hypothetical data to illustrate the typical energy differences and populations of conformers for a branched alcohol.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions. ub.edu For this compound, a common reaction is acid-catalyzed dehydration. acs.org Modeling this reaction involves identifying the reactants, products, intermediates, and transition states along the reaction pathway. rsc.orgresearchgate.net
The transition state is a high-energy structure that represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for understanding the reaction kinetics. acs.org
For the dehydration of this compound, computational studies can help elucidate whether the reaction proceeds through an E1 or E2 mechanism. The modeling would involve calculating the energies of the carbocation intermediate (in an E1 mechanism) and the transition state for the concerted elimination (in an E2 mechanism). acs.org
Table 3: Illustrative Calculated Activation Energies for the Dehydration of this compound
| Reaction Pathway | Activation Energy (kcal/mol) |
| E1 Mechanism | 25 |
| E2 Mechanism | 35 |
Note: The data in this table is for illustrative purposes and represents a hypothetical outcome of a reaction pathway analysis.
Spectroscopic Data Prediction via Computational Methods
Computational methods can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the structure of a compound. chemrxiv.orgnih.gov For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov These calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule, which can then be compared to experimental data. escholarship.org
IR spectra are predicted by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond or the bending of C-H bonds. These predicted frequencies help in the assignment of the absorption bands observed in an experimental IR spectrum.
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 | 15.2 | 14.1 |
| C2 | 68.5 | 67.3 |
| C3 | 45.1 | 44.2 |
| C4 | 52.8 | 51.9 |
| C5 | 31.9 | 31.0 |
| C6 | 29.7 | 28.8 |
| C7 | 29.7 | 28.8 |
| C8 | 29.7 | 28.8 |
| C9 | 23.4 | 22.5 |
Note: This table provides a hypothetical comparison of calculated and experimental NMR data to demonstrate the utility of computational prediction.
Intermolecular Interaction Studies and Solvent Effects
The behavior of this compound in the liquid phase is governed by its interactions with neighboring molecules. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique for studying these interactions. researchgate.netrsc.org In an MD simulation, the motion of a large number of molecules is simulated over time, providing insights into the structure and dynamics of the liquid. nih.gov
For this compound, MD simulations can be used to study the hydrogen bonding network formed by the hydroxyl groups. researchgate.net The strength and lifetime of these hydrogen bonds can be analyzed, providing a molecular-level understanding of the liquid's properties, such as its viscosity and boiling point.
Furthermore, the effect of different solvents on the behavior of this compound can be investigated. asme.org By simulating the molecule in various solvent environments, it is possible to understand how the solvent influences its conformation, aggregation, and interactions. nih.gov
Table 5: Illustrative Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound
| Parameter | Value |
| Average Number of Hydrogen Bonds per Molecule | 1.8 |
| Average Hydrogen Bond Lifetime | 2.5 ps |
Note: The data presented here is illustrative of the type of information that can be obtained from molecular dynamics simulations.
Environmental and Biochemical Research Pertaining to 3,5,5 Trimethylhexan 2 Ol
Biodegradation Pathways and Microbial Transformation Studies
Direct research on the biodegradation pathways of 3,5,5-trimethylhexan-2-ol is limited in publicly available scientific literature. However, its isomers, particularly 2,3,5-trimethylhexan-2-ol, have been identified as metabolites in microbial transformation studies of other environmental contaminants, specifically nonylphenol isomers.
Nonylphenols, which are persistent organic pollutants resulting from the breakdown of nonylphenol ethoxylate surfactants, are complex mixtures of various branched-chain isomers. nih.govastm.orgresearchgate.net The structure of these isomers significantly influences their biodegradability. Studies have shown that certain bacteria, such as Sphingomonas xenophaga and Sphingomonas sp. strain PWE1, can degrade specific nonylphenol isomers. nih.govnih.gov
A key transformation step in the degradation of nonylphenol isomers with a quaternary benzylic carbon is the detachment of the C9 alkyl side chain, resulting in the formation of corresponding C9 alcohols. researchgate.net In this context, several C9 alcohol isomers have been detected in culture fluids during the degradation of technical nonylphenol mixtures. These include 2,3,5-trimethylhexan-2-ol, 3,6-dimethylheptan-3-ol, and 2-methyloctan-2-ol. nih.govresearchgate.net This suggests a common metabolic capability among certain microorganisms to cleave the branched alkyl chain from the phenol (B47542) group.
The proposed mechanism for this transformation involves an ipso-substitution, where the aromatic ring is hydroxylated at the same position as the alkyl group, leading to the release of the alkyl moiety as a carbocation. This carbocation then reacts with water to form the corresponding alcohol. researchgate.net While this compound itself has not been explicitly identified as a product in these studies, the formation of its isomers from similarly structured precursors indicates that microbial systems possess the enzymatic machinery to produce such branched C9 alcohols.
The following table summarizes the C9 alcohols identified from the microbial degradation of specific nonylphenol isomers.
| Nonylphenol Isomer Degraded | Microbial Species | Resulting C9 Alcohol Metabolite |
| 4-(1,1,2,4-tetramethylpentyl)phenol | Sphingomonas xenophaga Bayram | 2,3,5-trimethylhexan-2-ol |
| 4-(1-ethyl-1,4-dimethylpentyl)phenol | Sphingomonas xenophaga Bayram | 3,6-dimethylheptan-3-ol |
| 4-(1,1-dimethylheptyl)phenol | Sphingomonas xenophaga Bayram | 2-methyloctan-2-ol |
This table is based on findings from studies on nonylphenol degradation and the resulting alcohol metabolites identified. nih.govresearchgate.net
Metabolic Fate in Model Biological Systems
The metabolic fate of this compound in specific model biological systems has not been extensively studied. The primary context in which its isomers appear is as transient intermediates in the biodegradation of nonylphenols by bacteria such as Sphingomonas. nih.gov
In these bacterial systems, the C9 alcohols, including 2,3,5-trimethylhexan-2-ol, are detected in the culture fluid, indicating they are extracellular metabolites. nih.govresearchgate.net The subsequent metabolic fate of these branched alcohols is not well-documented in the same studies. Generally, the degradation of alcohols in microorganisms proceeds via oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways like the β-oxidation pathway for fatty acids. nih.gov However, the high degree of branching in a molecule like this compound may hinder this process, potentially leading to its accumulation or slower degradation compared to linear alcohols. frontiersin.orgethz.ch
The degree of branching in alcohol ethoxylates has been shown to decrease the rate and extent of anaerobic biodegradation. ethz.ch This suggests that highly branched alcohols like this compound may be more recalcitrant than their linear counterparts.
Environmental Persistence and Degradation Kinetics
The precursors to isomers of this compound, the nonylphenols, are known to be persistent in the environment, accumulating in sediment and sludge due to their low water solubility and high hydrophobicity. nih.govresearchgate.net The degradation of nonylphenol ethoxylates often leads to these more persistent nonylphenol intermediates. nih.gov
While the C9 alcohol metabolites are more water-soluble than their parent nonylphenols, their branched structure is a key factor in their environmental persistence. Highly branched organic compounds are often more resistant to microbial degradation than linear ones. frontiersin.org Studies on branched alcohol ethoxylates have indicated that while they can be biodegradable, the rate of degradation can be slower than for linear analogues. exxonmobilchemical.com For instance, the half-lives for the aerobic degradation of nonylphenol in sewage sludge and sediments can range from a few days to nearly 100 days, influenced by various environmental factors. mdpi.com The C9 alcohol metabolites would be expected to have their own distinct persistence profiles, though likely influenced by the same factors of microbial accessibility and environmental conditions.
Kinetic studies on the degradation of nonylphenol diethoxylate (NP2EO) in aerobic batch digesters showed that the parent compound degraded rapidly, but this resulted in the formation of metabolites including nonylphenol (NP) and nonylphenoxy acetic acid (NP1EC). nih.gov This highlights that the degradation of a primary contaminant can lead to the formation of other persistent or transient compounds. No kinetic data for the subsequent degradation of the resulting C9 alcohols was provided.
The following table presents a summary of the environmental behavior of related compounds, which may provide an indication of the potential fate of this compound.
| Compound Class | General Environmental Behavior | Persistence Factors |
| Nonylphenols | Persistent; accumulate in sludge and sediment. nih.govresearchgate.net | Low water solubility, high hydrophobicity, branched alkyl chain. |
| Branched Alcohol Ethoxylates | Slower biodegradation compared to linear analogues. ethz.chexxonmobilchemical.com | Degree of branching in the alkyl chain. |
| Linear Alcohols | Generally readily biodegradable. | Can be rapidly oxidized by microorganisms. nih.gov |
Advanced Analytical Methodologies for 3,5,5 Trimethylhexan 2 Ol Research
Hyphenated Techniques for Comprehensive Analysis and Trace Detection
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification of compounds and the detection of trace-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique for the analysis of volatile compounds. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification of 3,5,5-trimethylhexan-2-ol and its isomers. For trace detection, selected ion monitoring (SIM) mode can be used to enhance sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable hyphenated technique, particularly when dealing with less volatile compounds or complex matrices. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to ionize the alcohol or its derivatives for mass analysis.
Quantitative Analytical Approaches
Accurate quantification of this compound is essential for quality control and research purposes. The choice of quantitative method depends on the analytical technique being used.
In GC-FID analysis, external standard calibration is a common approach. A series of standards of known concentrations are analyzed to create a calibration curve, from which the concentration of the analyte in an unknown sample can be determined. The use of an internal standard is highly recommended to correct for variations in injection volume and detector response. A structurally similar compound that is not present in the sample, such as another branched-chain alcohol, would be a suitable internal standard.
For hyphenated techniques like GC-MS and LC-MS, quantification is typically performed using the peak area of a specific ion. Isotope dilution mass spectrometry (IDMS), where a stable isotope-labeled version of the analyte is used as an internal standard, is considered the gold standard for accurate quantification as it corrects for matrix effects and variations in ionization efficiency.
Chiral Resolution Methodologies
This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. The biological and olfactory properties of these enantiomers may differ, making their separation and quantification important.
Chiral Gas Chromatography is the most effective method for the enantioselective analysis of volatile chiral compounds. This is typically achieved using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The chiral selector in the stationary phase interacts differently with the two enantiomers, leading to their separation. Derivatization of the alcohol group with a suitable reagent can sometimes enhance the enantioselectivity.
Table 4: Illustrative Chiral GC Method for the Enantiomeric Resolution of this compound
| Parameter | Condition |
|---|---|
| Column | Cyclodex-B, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Hydrogen |
| Inlet Temperature | 230 °C |
| Split Ratio | 100:1 |
| Oven Program | 80 °C (1 min), ramp to 150 °C at 2 °C/min |
| Detector | FID at 250 °C |
Chiral High-Performance Liquid Chromatography can also be employed for the separation of enantiomers. This requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.
Future Research Directions and Emerging Paradigms for 3,5,5 Trimethylhexan 2 Ol
Exploration of Novel Synthetic Routes and Green Chemistry Principles
The development of environmentally benign and efficient synthetic pathways is a cornerstone of modern chemistry. For 3,5,5-trimethylhexan-2-ol, future research will likely focus on moving beyond traditional synthetic methods towards greener alternatives.
One of the most promising avenues is the application of biocatalysis . The use of enzymes or whole-cell systems offers high regio- and stereoselectivity under mild reaction conditions. nih.gov Given that this compound is a chiral molecule, biocatalytic methods could provide a direct route to enantiomerically pure forms of the alcohol. nih.govmagtech.com.cn This is a significant advantage over classical chemical methods, which often require chiral auxiliaries or resolution steps that can be costly and generate waste. longdom.org Enzymes such as reductases and dehydrogenases, found in organisms like Daucus carota (carrot), have been successfully used for the asymmetric reduction of ketones to chiral alcohols. nih.gov
Another green approach that warrants investigation is the Guerbet reaction , which couples alcohols to form larger, branched alcohols. kuleuven.beresearchgate.net This reaction is particularly relevant for the synthesis of branched-chain higher alcohols from bio-based feedstocks. kuleuven.benih.gov Adapting the Guerbet reaction or similar alcohol coupling methodologies could provide a sustainable pathway to this compound or its precursors from smaller, bio-derived alcohols.
Future research in this area can be summarized in the following table:
| Green Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Biocatalysis | High enantioselectivity for chiral synthesis, mild reaction conditions, reduced waste. nih.govnih.govlongdom.org | Screening for and engineering of enzymes with high activity and selectivity for the corresponding ketone. |
| Guerbet Reaction | Utilization of renewable, bio-based alcohol feedstocks. kuleuven.beresearchgate.net | Development of selective catalysts for the specific branching pattern of this compound. |
| Catalysis with Earth-Abundant Metals | Lower cost and reduced environmental impact compared to precious metal catalysts. | Design of efficient iron, copper, or manganese-based catalysts for the synthesis of branched secondary alcohols. |
Advanced Mechanistic Investigations of Its Chemical Transformations
A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and developing new applications. Due to its highly branched structure, steric hindrance is expected to play a significant role in its chemical transformations. study.com
Future mechanistic studies should focus on how this steric bulk influences the kinetics and thermodynamics of common alcohol reactions. For instance, in nucleophilic substitution reactions , the sterically hindered nature of the secondary carbon bearing the hydroxyl group would likely favor an S_N1 pathway over an S_N2 pathway, proceeding through a carbocation intermediate. libretexts.org Similarly, in elimination reactions , the formation of the most substituted alkene (Zaitsev's rule) would be expected, but the regioselectivity could be influenced by the steric environment. masterorganicchemistry.com
Advanced computational chemistry and in-situ spectroscopic techniques could be employed to probe reaction intermediates and transition states. Isotopic labeling studies would also be invaluable in elucidating the precise pathways of its reactions. A deeper understanding of these mechanisms will enable the rational design of catalysts and reaction conditions to achieve desired chemical transformations with high selectivity.
Development of High-Throughput Screening for Derivatives and Functional Analogs
To unlock the full potential of this compound, the synthesis and screening of its derivatives and functional analogs are essential. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly generating and evaluating large libraries of compounds. youtube.comyoutube.com
Future research could involve the creation of a library of this compound derivatives, such as esters, ethers, and carbamates. These derivatives could then be screened for a wide range of properties, including catalytic activity, biological activity, and performance as material precursors. HTS techniques such as infrared thermography, scanning mass spectrometry, and various spectroscopic methods can be employed for rapid evaluation. iitm.ac.in
For example, a library of this compound-derived ligands could be screened for their efficacy in asymmetric catalysis. The chiral nature of the parent alcohol, combined with the steric bulk, could lead to novel catalysts with unique selectivity.
The following table outlines potential HTS applications:
| Application Area | Derivative/Analog Library | HTS Technique | Desired Property |
| Catalysis | Esters, ethers, amino alcohols | Gas Chromatography, Circular Dichroism iitm.ac.innih.gov | High enantioselectivity in asymmetric reactions. |
| Materials Science | Acrylates, methacrylates | Differential Scanning Calorimetry, Rheometry | Unique thermal or mechanical properties in polymers. |
| Agrochemicals | Phosphates, thiocarbamates | Cell-based assays | Herbicidal or fungicidal activity. |
Integration with Advanced Materials Science Research
The unique branched structure of this compound suggests that it could be a valuable building block in materials science. While its isomer, 3,5,5-trimethylhexan-1-ol (B147576), is used as an intermediate for plasticizers, the secondary alcohol functionality and different steric profile of this compound could lead to materials with distinct properties. oecd.org
Future research should explore the incorporation of this compound into polymers. For example, it could be used as a monomer in the synthesis of polyesters or polycarbonates. The bulky trimethylhexyl group would likely impact the polymer's properties, such as increasing its solubility, lowering its glass transition temperature, and modifying its mechanical strength.
Furthermore, derivatives of this compound could be investigated as novel surfactants or lubricants. The branched structure could disrupt efficient packing at interfaces, leading to interesting surface-active properties. The potential for this compound to act as a building block for liquid crystals or other ordered materials also warrants investigation.
Sustainable Chemistry Perspectives in Production and Research Applications
A holistic approach to the chemistry of this compound requires a focus on sustainability throughout its lifecycle. This encompasses not only its synthesis but also its use and end-of-life.
The principles of sustainable chemistry can be applied in several ways:
Renewable Feedstocks : Future production should aim to utilize renewable resources. nih.gov This could involve the conversion of biomass into the necessary precursors for the synthesis of this compound. kuleuven.be
Energy Efficiency : Both the production and application of this compound should be optimized for energy efficiency. nedstar.com This includes the use of catalytic processes that operate at lower temperatures and pressures.
Waste Reduction : The development of synthetic routes with high atom economy will be crucial. Biocatalytic processes are often advantageous in this regard, as they can minimize the formation of byproducts. longdom.org
Circular Economy : Research into the recyclability of materials derived from this compound is essential. Designing polymers that can be easily depolymerized back to the monomer would be a significant step towards a circular economy.
By integrating these sustainable chemistry perspectives, the future development of this compound can proceed in an environmentally responsible manner, ensuring that its potential benefits are realized without undue harm to the planet. vinsight.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
